molecular formula C12H22N2O2 B153135 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 896464-16-7

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No. B153135
CAS RN: 896464-16-7
M. Wt: 226.32 g/mol
InChI Key: NRADOPGBTAJXKB-UHFFFAOYSA-N
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Description

“tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is characterized by a spirocyclic structure, which includes two nitrogen atoms and an ester functional group . The average molecular mass is 226.315 Da .


Chemical Reactions Analysis

As a reagent, “tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is involved in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors . Specific details about the chemical reactions it undergoes in these processes are not available in the retrieved information.


Physical And Chemical Properties Analysis

“tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 319.4±42.0 °C at 760 mmHg, and a flash point of 147.0±27.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

RET Kinase Inhibitors

CDK4/6 Inhibitors

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is primarily used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors . These targets play crucial roles in cell signaling and growth, making them important in the treatment of certain types of cancer.

Mode of Action

The exact mode of action of Tert-Butyl 2,7-diazaspiro[3As a reagent in the synthesis of ret kinase inhibitors and cdk4/6 inhibitors, it likely interacts with these targets to inhibit their activity, thereby disrupting cell signaling and growth .

Biochemical Pathways

The biochemical pathways affected by Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate are those involving RET kinases and CDK4/6. RET kinases are involved in cell growth and differentiation, while CDK4/6 are crucial for cell cycle progression . By inhibiting these targets, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of cancer cell growth.

Pharmacokinetics

The ADME properties of Tert-Butyl 2,7-diazaspiro[3Its molecular weight of226.32 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. It is also a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate’s action are likely related to its inhibition of RET kinases and CDK4/6. This could result in disrupted cell signaling and cell cycle progression, potentially leading to the inhibition of cancer cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. For instance, it should be stored in a refrigerator , suggesting that it may be sensitive to heat. Its efficacy could also be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells.

properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRADOPGBTAJXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647549
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896464-16-7
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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